2-(3-Methoxyphenyl)thiazole-4-carbaldehyde CAS 749902-11-2 properties
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde CAS 749902-11-2 properties
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS 749902-11-2): Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde (CAS No. 749902-11-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The document delineates the compound's physicochemical properties, anticipated spectroscopic profile, and critical safety and handling protocols. A plausible, detailed synthetic route is proposed based on established principles of thiazole chemistry, addressing the current gap in readily available, published procedures. Furthermore, this guide explores the compound's chemical reactivity and derivatization potential, highlighting its role as a versatile intermediate for creating diverse molecular architectures. The applications discussed herein underscore its value as a scaffold for developing novel pharmaceutical agents, agrochemicals, and functional materials.
Introduction
The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceutical agents, including Vitamin B1 (Thiamine) and various anticancer and antimicrobial drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in modern drug design. 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a bifunctional molecule that combines this valuable thiazole moiety with a reactive carbaldehyde group and a methoxy-substituted phenyl ring. This specific arrangement of functional groups offers multiple points for chemical modification, making it an exceptionally valuable starting material for constructing compound libraries for high-throughput screening and lead optimization.
This guide serves as a technical resource for scientists and development professionals, offering a consolidated view of the compound's characteristics and potential. By synthesizing available data and applying established chemical principles, we aim to provide the foundational knowledge necessary to effectively utilize this compound in research and development settings.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde are summarized below. It is important to note that some physical properties, such as boiling point and density, are predicted values and should be confirmed experimentally.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 749902-11-2 | [3][4][5][6] |
| Molecular Formula | C₁₁H₉NO₂S | [3][4][5][6] |
| Molecular Weight | 219.26 g/mol | [3][4][5][6] |
| Appearance | Off-white to yellow solid | [5] |
| Purity | Typically ≥95% - ≥99% (HPLC) | [4][5] |
| Predicted Boiling Point | 397.7 ± 48.0 °C | [7] |
| Predicted Density | 1.266 ± 0.06 g/cm³ | [7] |
| Synonyms | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | [5][7] |
Anticipated Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features. Experimental verification is essential for structural confirmation.
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¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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A singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically in the range of δ 9.8–10.2 ppm.
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A sharp singlet for the three protons of the methoxy group (OCH₃) around δ 3.8–4.0 ppm.
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A singlet for the C5 proton of the thiazole ring.
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A multiplet system in the aromatic region (δ 6.9–7.8 ppm) corresponding to the four protons on the 3-methoxyphenyl ring.
-
-
¹³C Nuclear Magnetic Resonance (NMR): The carbon NMR would complement the ¹H NMR data for structural elucidation.
-
The aldehyde carbonyl carbon (C=O) would appear significantly downfield, around δ 185–195 ppm.
-
Signals for the aromatic and thiazole ring carbons would be observed between δ 110–160 ppm.
-
The methoxy carbon (OCH₃) would produce a signal around δ 55–56 ppm.
-
-
Infrared (IR) Spectroscopy: IR analysis is ideal for confirming the presence of key functional groups.[8][9]
-
A strong, sharp absorption band characteristic of the aldehyde C=O stretch between 1685–1705 cm⁻¹.
-
Two weak bands corresponding to the aldehyde C-H stretch, typically near 2720 cm⁻¹ and 2820 cm⁻¹.
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Bands representing C=C and C=N stretching from the aromatic and thiazole rings in the 1450–1600 cm⁻¹ region.
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A distinct Ar-O-C stretch for the methoxy group.
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight.
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The molecular ion peak [M]⁺ should be observed at m/z = 219.
-
Common fragmentation patterns may include the loss of the aldehyde group (CHO, -29 Da) or the methoxy group (OCH₃, -31 Da).
-
Proposed Synthesis and Mechanism
The proposed synthesis involves two primary stages:
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Formation of the requisite 3-methoxybenzothioamide from the corresponding nitrile.
-
Cyclocondensation (Hantzsch reaction) with a suitable three-carbon electrophile containing the aldehyde functionality, such as bromopyruvaldehyde.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, unoptimized procedure. Researchers should perform small-scale trials to optimize reaction conditions, solvent choice, and purification methods.
Step 1: Synthesis of 3-Methoxybenzothioamide
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To a solution of 3-methoxybenzonitrile (1.0 eq) in a suitable solvent (e.g., pyridine/triethylamine mixture), add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-methoxybenzothioamide.
Step 2: Hantzsch Synthesis of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
-
Dissolve 3-methoxybenzothioamide (1.0 eq) in a polar solvent such as ethanol or acetone.
-
Add bromopyruvaldehyde (1.0-1.1 eq) to the solution. Note: Bromopyruvaldehyde is a lachrymator and should be handled with care in a fume hood.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC. The reaction involves the nucleophilic attack of the thioamide sulfur on the alpha-carbon of the aldehyde, followed by intramolecular cyclization and dehydration to form the thiazole ring.
-
After cooling, neutralize the reaction mixture with a mild base like sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts, dry over a drying agent, and concentrate.
-
Purify the final compound via silica gel chromatography to obtain 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde.
Chemical Reactivity and Derivatization
The title compound is an excellent substrate for further chemical modification, primarily through reactions involving the aldehyde group. This versatility is key to its utility in building diverse molecular libraries.
Caption: Derivatization potential via aldehyde chemistry.
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields corresponding secondary or tertiary amines, a crucial transformation in medicinal chemistry for introducing basic nitrogen atoms.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents, providing an attachment point for amide bond formation.
-
Reduction: Treatment with mild reducing agents like sodium borohydride will reduce the aldehyde to a primary alcohol, which can be used in subsequent ether or ester synthesis.[11]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, allowing for carbon-carbon bond formation and scaffold extension.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds can be used to construct more complex molecular frameworks.
Applications in Research and Development
The structural features of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde make it a valuable intermediate across several scientific disciplines.
-
Pharmaceutical Development: As a key intermediate, this compound is used in the synthesis of novel pharmaceutical agents.[5] The thiazole core is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This molecule is particularly suited for developing agents targeting neurological disorders.[5]
-
Agrochemicals: It serves as a building block in the formulation of modern pesticides and herbicides, contributing to the development of effective crop protection solutions.[5]
-
Materials Science: The compound has potential applications in creating novel materials. It can be used as an intermediate for dyes and pigments or incorporated into polymer formulations to enhance chemical resistance and durability.[5][12][13]
-
Biological and Analytical Research: Researchers may utilize derivatives of this compound in enzyme inhibition studies to probe metabolic pathways or as reagents in the development of new analytical methods.[5]
Safety, Handling, and Storage
Due to the compound's reactive nature and incompletely characterized toxicological profile, strict adherence to safety protocols is mandatory.[3]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[3][14]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[3][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[14]
-
-
Spill and Disposal:
Conclusion
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a highly versatile and valuable chemical intermediate. Its unique combination of a privileged thiazole heterocycle and a reactive aldehyde functional group provides a robust platform for the synthesis of a wide array of complex molecules. While a detailed toxicological profile is yet to be established, its potential applications in drug discovery, agrochemicals, and materials science are significant. This guide provides the core technical information required for researchers to handle, synthesize, and strategically employ this compound in their R&D programs, paving the way for future innovation.
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